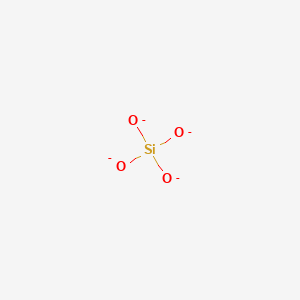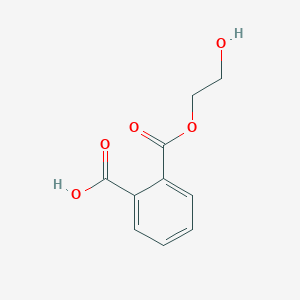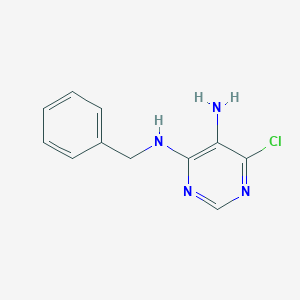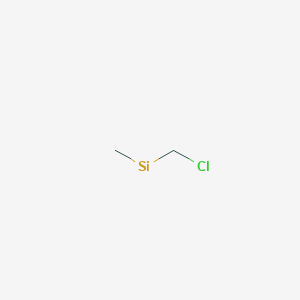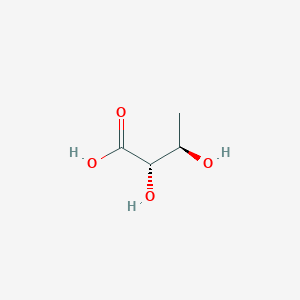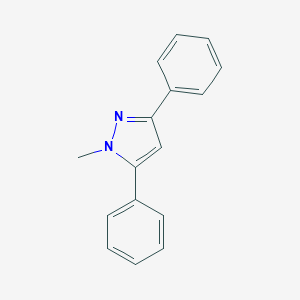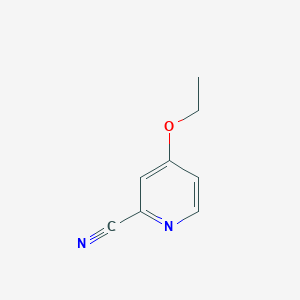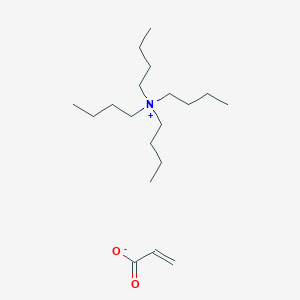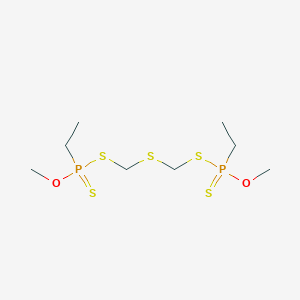
Stauffer N-3735
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stauffer N-3735 is a chemical compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that was first synthesized in the 1970s by Dr. Robert Stauffer. Since then, it has been used in various research fields such as pharmacology, biochemistry, and physiology.
Wirkmechanismus
Stauffer N-3735 is a selective antagonist of the G protein-coupled receptor, CXCR7. It binds to the receptor and prevents the binding of its natural ligands, CXCL11 and CXCL12. This results in the inhibition of intracellular signaling pathways that are activated by the receptor. The inhibition of these pathways can lead to various physiological effects such as the inhibition of cell migration and proliferation.
Biochemical and Physiological Effects:
Stauffer N-3735 has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the migration and proliferation of cancer cells. It has also been shown to inhibit the release of neurotransmitters such as dopamine and glutamate. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Stauffer N-3735 in lab experiments is its selectivity for CXCR7. This allows for the specific inhibition of intracellular signaling pathways that are activated by the receptor. Another advantage is its stability in various experimental conditions. However, one limitation is its low solubility in aqueous solutions. This can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of Stauffer N-3735 in scientific research. One direction is the development of more potent and selective CXCR7 antagonists. Another direction is the study of the effects of CXCR7 inhibition in various diseases such as cancer and inflammation. Additionally, the use of Stauffer N-3735 in combination with other drugs or treatments could also be explored.
Conclusion:
In conclusion, Stauffer N-3735 is a synthetic compound that has been widely used in scientific research for its unique properties. It is a selective antagonist of the G protein-coupled receptor, CXCR7, and has been used in various research fields such as pharmacology, biochemistry, and physiology. It has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the use of Stauffer N-3735 in scientific research, including the development of more potent and selective CXCR7 antagonists and the study of its effects in various diseases.
Synthesemethoden
Stauffer N-3735 is a synthetic compound that can be synthesized using a multistep process. The synthesis process involves the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate product. This intermediate product is then reacted with hydrazine hydrate to form the final product, Stauffer N-3735.
Wissenschaftliche Forschungsanwendungen
Stauffer N-3735 has been used in various scientific research fields such as pharmacology, biochemistry, and physiology. In pharmacology, it has been used as a tool to study the regulation of G protein-coupled receptors (GPCRs). It has also been used to study the effects of GPCR ligands on intracellular signaling pathways. In biochemistry, it has been used to study the structure and function of proteins. In physiology, it has been used to study the effects of GPCR ligands on cellular processes such as ion channel activity and neurotransmitter release.
Eigenschaften
CAS-Nummer |
18300-07-7 |
|---|---|
Produktname |
Stauffer N-3735 |
Molekularformel |
C8H20O2P2S5 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
ethyl-[[ethyl(methoxy)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-methoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H20O2P2S5/c1-5-11(13,9-3)16-7-15-8-17-12(14,6-2)10-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
IPDFCGAQJIOBPK-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC)SCSCSP(=S)(CC)OC |
Kanonische SMILES |
CCP(=S)(OC)SCSCSP(=S)(CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



